molecular formula C7H4Cl2N2O B8511251 4,7-Dichloro-1,2-dihydropyrrolo[3,4-c]pyridine-3-one

4,7-Dichloro-1,2-dihydropyrrolo[3,4-c]pyridine-3-one

Cat. No. B8511251
M. Wt: 203.02 g/mol
InChI Key: LHQNWQWBLAIQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

in a similar manner to Step 4 of Example 16, 4,7-dichloro-1-hydroxy-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (38.8 mg, 0.115 mmol) was dissolved in nitromethane (1.6 mL), and the solution was treated with trifluoroacetic acid (0.177 mL, 2.30 mmol) and triethylsilane (55.1 mL, 0.345 mmol), followed by purification by slurry using chloroform/methanol and by preparative thin-layer chromatography (hexane/ethyl acetate=1/1) to obtain 4,7-dichloro-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (16.8 mg, yield 72%).
Name
4,7-dichloro-1-hydroxy-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one
Quantity
38.8 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
0.177 mL
Type
reactant
Reaction Step Two
Quantity
55.1 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[C:8](=[O:21])[N:9](C(C)(C3C=CC=CC=3)C)[CH:10](O)[C:6]=2[C:5]([Cl:22])=[CH:4][N:3]=1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C.CCCCCC.C(OCC)(=O)C>[N+](C)([O-])=O>[Cl:1][C:2]1[C:7]2[C:8](=[O:21])[NH:9][CH2:10][C:6]=2[C:5]([Cl:22])=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
4,7-dichloro-1-hydroxy-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one
Quantity
38.8 mg
Type
reactant
Smiles
ClC1=NC=C(C2=C1C(N(C2O)C(C)(C2=CC=CC=C2)C)=O)Cl
Name
Quantity
1.6 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0.177 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
55.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C2=C1C(NC2)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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